molecular formula C10H12N2O4 B15358928 4-hydroxy-3-nitro-N-propylbenzamide CAS No. 27519-71-7

4-hydroxy-3-nitro-N-propylbenzamide

Cat. No.: B15358928
CAS No.: 27519-71-7
M. Wt: 224.21 g/mol
InChI Key: MWUVXPXWDSRDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-nitro-N-propylbenzamide (CAS 1395037-75-8) is a synthetic organic compound with the molecular formula C 10 H 12 N 2 O 4 and a molecular weight of 224.22 g/mol . As a nitro- and hydroxy-functionalized benzamide, it serves as a valuable chemical building block and intermediate in various research applications. Its structure, featuring a benzamide core substituted with a nitro group at the 3-position, a hydroxy group at the 4-position, and an N-propyl chain, is of significant interest in medicinal chemistry and drug discovery . Benzamide derivatives are frequently explored for their biological activities, and the presence of these specific substituents makes this compound a versatile precursor for the synthesis of more complex molecules, potentially for pharmaceutical or material science research . The compound must be stored according to the provided safety data, and handling should follow standard laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

27519-71-7

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

4-hydroxy-3-nitro-N-propylbenzamide

InChI

InChI=1S/C10H12N2O4/c1-2-5-11-10(14)7-3-4-9(13)8(6-7)12(15)16/h3-4,6,13H,2,5H2,1H3,(H,11,14)

InChI Key

MWUVXPXWDSRDIG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitro-N-propylbenzamide can be synthesized through several methods. One common approach involves the nitration of 3-hydroxy-N-propylbenzamide. The reaction typically requires a nitration agent such as nitric acid and a suitable catalyst under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves the careful handling of hazardous chemicals and adherence to safety regulations.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-nitro-N-propylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of halogenated derivatives.

Scientific Research Applications

4-Hydroxy-3-nitro-N-propylbenzamide has diverse applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases.

  • Industry: It serves as a building block in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 4-hydroxy-3-nitro-N-propylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its biological activity, influencing processes such as enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

  • N-(4-Hydroxyphenyl)-4-nitrobenzamide (): Substituents: Nitro at para (4-position) on the benzoyl ring, hydroxy at para on the phenylamide. Properties: High thermal oxidation stability (attributed to nitro and hydroxy groups), planar molecular structure (dihedral angle = 2.31°), and layered stacking via N–H···O and O–H···O hydrogen bonds. Synthesis: Reacts 4-aminophenol with 4-nitrobenzoyl chloride in tetrachloromethane .
  • 4-Hydroxy-3-nitro-N-propylbenzamide (Target Compound): Substituents: Nitro at meta (3-position), hydroxy at para (4-position), and N-propyl group. Expected Differences: The meta-nitro group may reduce planarity compared to para-substituted analogs, altering hydrogen bonding and thermal stability. The N-propyl group could enhance solubility in nonpolar solvents.
  • 3-Nitro-4-(propylamino)benzonitrile (): Substituents: Nitro at meta (3-position), propylamino at para (4-position), and nitrile group. Properties: Synthesized via refluxing 4-chloro-3-nitrobenzonitrile with n-propylamine in THF. The nitrile group introduces polar reactivity distinct from benzamides .

Thermal and Mechanical Properties

Compound Thermal Stability Key Interactions Planarity
N-(4-Hydroxyphenyl)-4-nitrobenzamide High (stable up to 300°C) N–H···O, O–H···O H-bonds 90% planar
4-Hydroxy-3-nitro-N-propylbenzamide (Inferred) Moderate-High O–H···O (weaker than para-nitro) Reduced due to meta-nitro
3-Nitro-4-(propylamino)benzonitrile Not reported N–H···N (amide/nitrile) Non-planar

Hydrogen Bonding and Crystal Packing

  • N-(4-Hydroxyphenyl)-4-nitrobenzamide forms extended 2D layers via hydrogen bonds, enhancing mechanical strength .

Research Implications and Gaps

  • Thermal Stability: Para-nitro analogs () outperform meta-substituted derivatives due to optimized hydrogen bonding. The target compound’s stability requires experimental validation.
  • Pharmacological Potential: While highlights benzamide derivatives with pharmacological targets (e.g., CHEMBL1898 ), the bioactivity of 4-hydroxy-3-nitro-N-propylbenzamide remains unexplored.
  • Synthetic Challenges: Propyl groups may complicate purification compared to smaller alkyl chains, as seen in ’s use of ethanol recrystallization .

Q & A

What are the optimal synthetic routes for 4-hydroxy-3-nitro-N-propylbenzamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves nitro-group introduction and benzamide coupling. Key steps include:

  • Nitro-functionalization : Nitration of hydroxybenzamide precursors under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration .
  • Propylamide coupling : Use of propylamine in DMF or DCM with coupling agents like EDC/HOBt at room temperature for 12–24 hours .
  • Yield optimization : Varying solvent polarity (e.g., THF vs. DCM) and temperature (e.g., reflux vs. RT) can alter reaction kinetics. Evidence shows yields range from 48–72% depending on steric hindrance and intermediate stability .

Which analytical techniques are critical for characterizing 4-hydroxy-3-nitro-N-propylbenzamide, and how are spectral contradictions resolved?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR in CD₃OD or DMSO-d₆ resolve aromatic protons (δ 6.2–8.1 ppm) and amide carbonyls (δ ~167–170 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; use variable-temperature NMR or 2D-COSY for clarity .
  • Mass spectrometry : ESI-MS (m/z ~290–505 [M+H]⁺) confirms molecular weight. Isotopic patterns distinguish nitro groups from other substituents .
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect nitro-reduction byproducts .

What are the primary research applications of 4-hydroxy-3-nitro-N-propylbenzamide in academic settings?

Answer:

  • Medicinal chemistry : Serves as a scaffold for kinase inhibitors due to its nitro group’s electron-withdrawing properties, which enhance binding to ATP pockets .
  • Chemical biology : Used to probe nitroreductase activity in hypoxia studies via fluorescent tagging of reduced intermediates .
  • Materials science : Nitro-aromatic systems are explored for non-linear optical (NLO) materials due to charge-transfer interactions .

How can researchers optimize synthetic yields when conflicting literature data exist?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent (polar aprotic vs. chlorinated), catalyst loading (e.g., 1–5 mol% Pd), and reaction time. For example, shows yield improvements from 48% to 72% by switching from THF to DCM .
  • Intermediate monitoring : In-situ FTIR or LC-MS tracks nitro-group stability and amide coupling efficiency .
  • Controlled nitration : Lower temperatures (0–5°C) reduce di-nitration byproducts, as seen in analogous benzamide syntheses .

How should spectral data contradictions (e.g., NMR shifts) be addressed during structural validation?

Answer:

  • Solvent effects : Compare spectra in deuterated methanol vs. DMSO to identify solvent-induced shifts (e.g., hydroxy proton exchange in CD₃OD) .
  • Dynamic effects : Use 2D-NMR (HSQC, HMBC) to assign coupling in rotameric mixtures. For example, reports δ 170.0 ppm for the amide carbonyl, confirmed via HMBC correlations .
  • Cross-validation : Align MS/MS fragmentation patterns with computational models (e.g., CFM-ID) to confirm nitro-group placement .

What experimental strategies are recommended for studying the compound’s biological activity?

Answer:

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations adjusted for nitroreductase expression levels .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess nitro-group reduction kinetics via LC-MS .
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., methoxy or chloro substituents) to isolate electronic vs. steric effects .

How does the nitro group influence the compound’s stability under varying storage conditions?

Answer:

  • Photodegradation : Nitro-aromatics are light-sensitive; store in amber vials at -20°C. reports similar nitro compounds degrading by 15% after 48h under UV light .
  • Hydrolytic stability : Monitor pH-dependent degradation (e.g., nitro → amine reduction in acidic conditions) via accelerated stability testing (40°C/75% RH) .
  • Oxidative resistance : Nitro groups enhance stability against auto-oxidation compared to amine analogs, as shown in TGA-DSC studies .

What computational approaches predict 4-hydroxy-3-nitro-N-propylbenzamide’s interactions with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina with kinase domains (e.g., EGFR PDB:1M17) to model H-bonding between the nitro group and Thr830 .
  • Molecular dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to assess conformational flexibility of the propylamide chain .
  • QSAR models : Train on nitro-aromatic datasets to predict logP (experimental ~2.1) and permeability (Caco-2 assay correlations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.